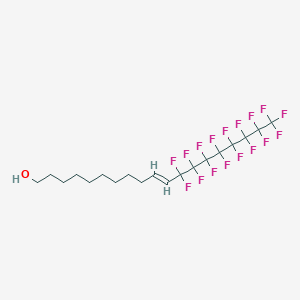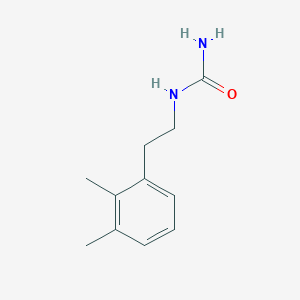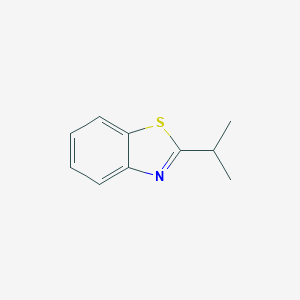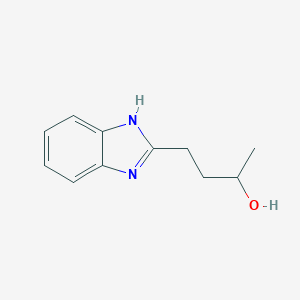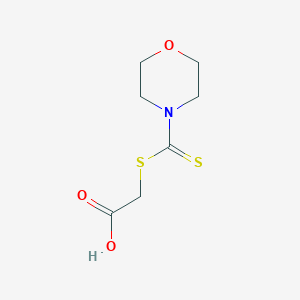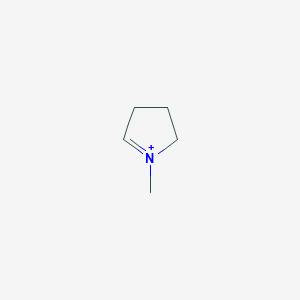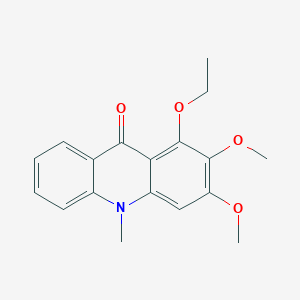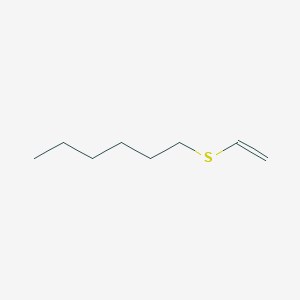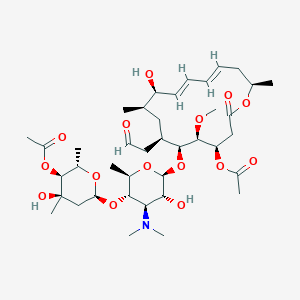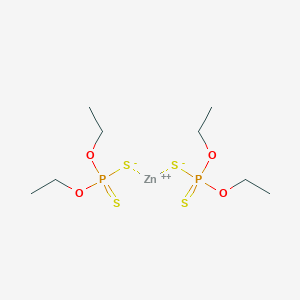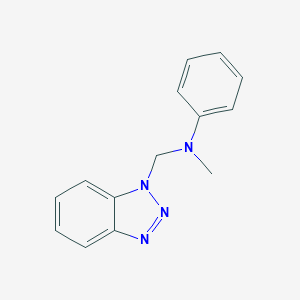
5-Phenyloxolane-2,3,4-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Phenyloxolane-2,3,4-trione, also known as 1,2,4-trioxolane-5-phenyl, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This molecule has a unique structure that makes it an attractive candidate for various laboratory experiments.
Wissenschaftliche Forschungsanwendungen
5-Phenyloxolane-2,3,4-trione has a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of medicine. This molecule has been shown to have anti-tumor and anti-inflammatory properties, which make it a potential candidate for the development of new drugs. Additionally, it has been used in the synthesis of other biologically active compounds, such as quinolines and benzimidazoles.
Wirkmechanismus
The mechanism of action of 5-Phenyloxolane-2,3,4-trione is not well understood. However, it is believed to act by generating reactive oxygen species (ROS) that can induce apoptosis in cancer cells. ROS are highly reactive molecules that can damage cellular components and trigger cell death pathways.
Biochemical and Physiological Effects:
Studies have shown that 5-Phenyloxolane-2,3,4-trione can induce apoptosis in cancer cells, inhibit the growth of tumor cells, and reduce inflammation. It has also been shown to have antioxidant properties, which may help to protect cells from oxidative stress. However, more research is needed to fully understand the biochemical and physiological effects of this molecule.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-Phenyloxolane-2,3,4-trione is its unique structure, which makes it an attractive candidate for various laboratory experiments. However, one of the limitations of this molecule is its instability, which can make it difficult to handle and store. Additionally, the synthesis method can be challenging, and the yield of the reaction can be low.
Zukünftige Richtungen
There are many potential future directions for research on 5-Phenyloxolane-2,3,4-trione. One area of interest is in the development of new drugs that target cancer cells. Another area of research is in the synthesis of other biologically active compounds using this molecule as a starting material. Additionally, more research is needed to fully understand the mechanism of action and the biochemical and physiological effects of this molecule. Finally, the development of new synthesis methods that improve the yield and stability of 5-Phenyloxolane-2,3,4-trione could lead to new applications in scientific research.
Synthesemethoden
The synthesis of 5-Phenyloxolane-2,3,4-trione involves the reaction between phenylglyoxal and hydrogen peroxide in the presence of a catalyst. The reaction proceeds via a free-radical mechanism and results in the formation of the desired product. The yield of this reaction can be improved by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration.
Eigenschaften
CAS-Nummer |
16416-27-6 |
|---|---|
Produktname |
5-Phenyloxolane-2,3,4-trione |
Molekularformel |
C10H6O4 |
Molekulargewicht |
190.15 g/mol |
IUPAC-Name |
5-phenyloxolane-2,3,4-trione |
InChI |
InChI=1S/C10H6O4/c11-7-8(12)10(13)14-9(7)6-4-2-1-3-5-6/h1-5,9H |
InChI-Schlüssel |
OIYUNDWAIWJGBI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2C(=O)C(=O)C(=O)O2 |
Kanonische SMILES |
C1=CC=C(C=C1)C2C(=O)C(=O)C(=O)O2 |
Synonyme |
4-PDOB 4-phenyl-2,3-dioxo-2-buten-4-olide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



